Cas no 1421464-31-4 (N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide)

N-(3-クロロ-4-メトキシフェニル)-2-(5-クロロ-4-メチル-6-オキソ-2-フェニル-1,6-ジヒドロピリミジン-1-イル)アセタミドは、高度に機能化されたピリミジン誘導体であり、医薬品中間体や農薬開発における重要な合成ブロックとしての潜在性を有しています。この化合物は、2つの塩素置換基とメトキシ基を有する芳香環、およびピリミジン骨格上の多様な官能基(メチル、フェニル、カルボニル)により、分子の立体電子特性を精密に制御可能です。特に、1,6-ジヒドロピリミジン構造は生体活性発現に寄与し、標的タンパク質との選択的相互作用が期待されます。高い結晶性と安定性を兼ね備え、有機溶媒への溶解性が良好なため、さらなる構造修飾に適しています。

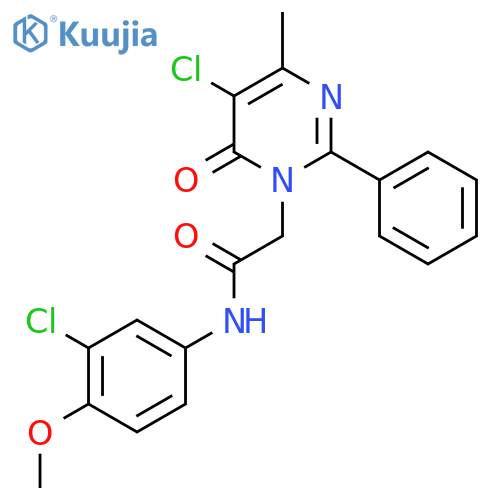

1421464-31-4 structure

商品名:N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

- AKOS024554343

- VU0547450-1

- 1421464-31-4

- N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

- F6411-1360

- N-(3-CHLORO-4-METHOXYPHENYL)-2-(5-CHLORO-4-METHYL-6-OXO-2-PHENYLPYRIMIDIN-1-YL)ACETAMIDE

-

- インチ: 1S/C20H17Cl2N3O3/c1-12-18(22)20(27)25(19(23-12)13-6-4-3-5-7-13)11-17(26)24-14-8-9-16(28-2)15(21)10-14/h3-10H,11H2,1-2H3,(H,24,26)

- InChIKey: WEGBWYGUQARVNM-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)N=C(C2C=CC=CC=2)N(C1=O)CC(NC1C=CC(=C(C=1)Cl)OC)=O

計算された属性

- せいみつぶんしりょう: 417.0646968g/mol

- どういたいしつりょう: 417.0646968g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 674

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 71Ų

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6411-1360-1mg |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-25mg |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-2μmol |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-10μmol |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-50mg |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-100mg |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-5μmol |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-4mg |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6411-1360-20μmol |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| A2B Chem LLC | BA72825-25mg |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide |

1421464-31-4 | 25mg |

$360.00 | 2024-04-20 |

N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1421464-31-4 (N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量